molecular formula C12H16O3 B7994389 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol

Cat. No.: B7994389
M. Wt: 208.25 g/mol
InChI Key: HAKCAEMYDOCNFI-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is an organic compound featuring a benzo[d][1,3]dioxole moiety attached to a pentan-2-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents. One common method includes the use of benzo[d][1,3]dioxole carbaldehyde, which undergoes a condensation reaction with pentan-2-ol in the presence of a catalyst . The reaction conditions often involve the use of solvents like ethanol or acetone and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes extraction with organic solvents, followed by drying over anhydrous sodium sulfate and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-6-12(2,13)9-4-5-10-11(7-9)15-8-14-10/h4-5,7,13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKCAEMYDOCNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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